10-{3-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine
Description
The compound 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)phenothiazine is a complex organic molecule that features a phenothiazine core with various functional groups attached
Properties
Molecular Formula |
C29H27F3N4S2 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
10-[3-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C29H27F3N4S2/c30-29(31,32)22-11-12-27-25(19-22)36(24-9-4-5-10-26(24)38-27)14-6-13-34-15-17-35(18-16-34)28-33-23(20-37-28)21-7-2-1-3-8-21/h1-5,7-12,19-20H,6,13-18H2 |
InChI Key |
KHQRDZVYIGQOFQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core is then functionalized with a trifluoromethyl group and a piperazine moietyCommon reagents used in these reactions include trifluoromethyl iodide, piperazine, and thiazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown promise as an antifungal agent. Studies have demonstrated its efficacy against various pathogenic fungi, including Candida albicans .
Medicine
In medicine, the compound is being investigated for its potential use in treating fungal infections. Its ability to induce oxidative damage in fungal cells makes it a promising candidate for further development .
Industry
Industrially, the compound could be used in the development of new antifungal drugs. Its broad-spectrum activity and low cytotoxicity make it an attractive option for pharmaceutical companies .
Mechanism of Action
The compound exerts its antifungal effects by inducing oxidative damage in fungal cells. It increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death. The molecular targets involved in this process include genes related to the anti-oxidative stress response, such as CAP1, CTA1, TRR1, and SODs .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazol-2-yl hydrazine: This compound has a similar structure and also exhibits antifungal activity.
2,4-Disubstituted thiazoles: These compounds are known for their broad-spectrum biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)phenothiazine apart is its combination of a phenothiazine core with a trifluoromethyl group and a thiazole ring. This unique structure contributes to its high efficacy and broad-spectrum activity against various fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
